Benzoylmesaconine chemical structure and properties
Benzoylmesaconine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylmesaconine is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii Debx.[1] As a monoester diterpenoid alkaloid, it exhibits significantly lower toxicity compared to its diester counterparts like aconitine.[2] This, combined with its demonstrated analgesic and anti-inflammatory properties, makes benzoylmesaconine a compound of significant interest for pharmacological research and potential therapeutic development. This guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for the study of benzoylmesaconine.
Chemical Structure and Physicochemical Properties
Benzoylmesaconine is a complex diterpene alkaloid. Its core structure is an aconitane skeleton, characterized by a bridged hexacyclic ring system.
Table 1: Chemical and Physical Properties of Benzoylmesaconine
| Property | Value | Source |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate | [3] |
| Synonyms | 14-Benzoylmesaconine, Mesaconine 14-benzoate | [4] |
| CAS Number | 63238-67-5 | [4] |
| Molecular Formula | C₃₁H₄₃NO₁₀ | [3][4] |
| Molecular Weight | 589.7 g/mol | [3][4] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:5): 0.16 mg/mL | [4] |
| UV max (λmax) | 228 nm | [4] |
Biological Activities and Mechanism of Action
Benzoylmesaconine has demonstrated significant analgesic and anti-inflammatory activities in preclinical studies.
Analgesic Activity
In vivo studies in murine models have shown that benzoylmesaconine possesses potent analgesic effects. Oral administration of benzoylmesaconine has been found to significantly depress acetic acid-induced writhing and increase the pain threshold in paw pressure tests in rats subjected to repeated cold stress.[5] The analgesic effects of benzoylmesaconine are believed to be mediated, at least in part, through the activation of the nucleus raphe magnus (NRM) in the brainstem, which is involved in the descending serotonergic pain inhibitory system.
Table 2: Analgesic Activity of Benzoylmesaconine
| Assay | Species | Dose | Effect |
| Acetic Acid-Induced Writhing | Mouse | 10 mg/kg, p.o. | Significant depression of writhing |
| Paw Pressure in Repeated Cold Stress | Rat | 30 mg/kg, p.o. | Significant increase in pain threshold |
Anti-inflammatory Activity
Benzoylmesaconine exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, benzoylmesaconine has been shown to significantly decrease the production of pro-inflammatory mediators and cytokines, including:
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Nitric oxide (NO)
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Prostaglandin E₂ (PGE₂)
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Tumor necrosis factor-alpha (TNF-α)
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Interleukin-1β (IL-1β)
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Interleukin-6 (IL-6)[2]
The underlying mechanism for these effects is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] Benzoylmesaconine inhibits the LPS-induced phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2]
Caption: Anti-inflammatory action of Benzoylmesaconine.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is for the quantitative determination of benzoylmesaconine in processed Aconitum roots.
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Instrumentation: HPLC system with a UV detector.
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Column: RP-C₁₈ column.
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Mobile Phase: Gradient elution with acetonitrile and an aqueous phase containing 0.1% phosphoric acid adjusted to pH 3.0 with triethylamine.[3]
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Detection: 240 nm.[3]
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Standard Preparation: A stock solution of benzoylmesaconine is prepared in 0.01 M HCl. Calibration curves are typically established in the range of 4.08–204.20 µg/ml.[3]
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Sample Preparation:
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Accurately weigh the powdered sample.
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Extract with an appropriate solvent (e.g., 50% ethanol).
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The extract is then processed, which may include basification and subsequent extraction with an organic solvent.
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Validation: The method should be validated for linearity, precision, repeatability, and recovery. A typical recovery rate is around 96.95%.[3]
UPLC-MS/MS for Pharmacokinetic Studies in Rats
This protocol outlines the analysis of benzoylmesaconine in rat plasma.
Caption: UPLC-MS/MS experimental workflow.
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Instrumentation: UPLC system coupled with a tandem mass spectrometer.
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Ionization: Electrospray ionization in positive mode.[4]
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Detection: Multiple Reaction Monitoring (MRM).[4]
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Pharmacokinetic Parameters: This method can be used to determine key pharmacokinetic parameters such as T₁/₂, Cₘₐₓ, Tₘₐₓ, and AUC. Following oral administration of pure benzoylmesaconine (5 mg/kg) to rats, the T₁/₂ was found to be approximately 228.3 ± 117.0 min, and the Cₘₐₓ was 16.2 ± 6.7 ng/mL, reached at a Tₘₐₓ of 35.0 ± 11.2 min.[4]
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol is for assessing the anti-inflammatory effects of benzoylmesaconine.
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Cell Line: RAW264.7 murine macrophages.
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Cell Viability Assay: A CCK-8 assay is performed to determine the non-toxic concentrations of benzoylmesaconine. Concentrations up to 160 µM have been shown to be non-toxic.
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Experimental Procedure:
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Pre-treat RAW264.7 cells with various concentrations of benzoylmesaconine (e.g., 40, 80, 160 µM) for a specified time.
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Stimulate the cells with lipopolysaccharide (LPS).
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After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory mediators and cytokines.
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Measurement of Inflammatory Markers:
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Nitric Oxide (NO): Measured using the Griess assay.
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Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and PGE₂: Quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
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Western Blot Analysis: To investigate the mechanism of action, western blotting can be used to detect the protein expression levels of iNOS, COX-2, and key proteins in the MAPK and NF-κB signaling pathways.
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Immunofluorescence: To observe the nuclear translocation of NF-κB p65.
Conclusion
Benzoylmesaconine is a promising natural product with well-documented analgesic and anti-inflammatory activities. Its lower toxicity compared to other Aconitum alkaloids makes it a viable candidate for further drug development. The provided information on its chemical properties, biological activities, and experimental protocols serves as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery. Future research should focus on detailed pharmacokinetic and toxicology studies in higher animal models to pave the way for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. researchgate.net [researchgate.net]
